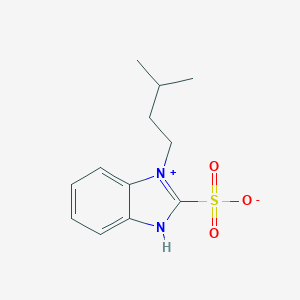![molecular formula C15H13NO3 B352951 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one CAS No. 609335-13-9](/img/structure/B352951.png)
3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one, also known as MMB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzoxazoles, which are organic compounds that have a benzene ring fused to an oxazole ring. MMB has been studied for its potential applications in various fields, including medicine, biology, and chemistry.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one involves the condensation reaction of 4-methoxybenzaldehyde and 2-aminophenol followed by cyclization with phosgene.
Starting Materials
4-methoxybenzaldehyde, 2-aminophenol, phosgene, anhydrous pyridine, anhydrous dichloromethane
Reaction
Step 1: Dissolve 4-methoxybenzaldehyde (1.0 eq) in anhydrous pyridine., Step 2: Add 2-aminophenol (1.0 eq) to the reaction mixture and stir for 30 minutes at room temperature., Step 3: Add phosgene (1.2 eq) slowly to the reaction mixture at 0°C and stir for 2 hours., Step 4: Quench the reaction with ice-cold water and extract the product with anhydrous dichloromethane., Step 5: Dry the organic layer with anhydrous sodium sulfate and filter the solution., Step 6: Concentrate the solution under reduced pressure and purify the product by recrystallization from a suitable solvent.
Scientific Research Applications
3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one has been studied for its potential applications in various fields of scientific research. In medicine, 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In biology, 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one has been used as a fluorescent probe for imaging cellular structures and functions. It has also been studied for its potential use in DNA sequencing and protein analysis. In chemistry, 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one has been used as a catalyst for various chemical reactions.
Mechanism Of Action
The mechanism of action of 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one is also believed to interact with various cellular proteins and enzymes, leading to changes in cellular signaling pathways and gene expression.
Biochemical And Physiological Effects
3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases. In addition, 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one has been shown to have fluorescent properties, making it useful for imaging cellular structures and functions.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one in lab experiments is its versatility. It can be used in a variety of applications, including medicine, biology, and chemistry. Another advantage is its fluorescent properties, which make it useful for imaging cellular structures and functions. However, one limitation of using 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one is its potential toxicity, which can limit its use in certain applications. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one. One area of research could focus on its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on its potential use in DNA sequencing and protein analysis. In addition, further research could be done to better understand its mechanism of action and to develop safer and more effective derivatives of 3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one.
properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-18-12-8-6-11(7-9-12)10-16-13-4-2-3-5-14(13)19-15(16)17/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URITVUGQIZJUPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxybenzyl)-1,3-benzoxazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Pyridin-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B352872.png)
![13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine](/img/structure/B352873.png)

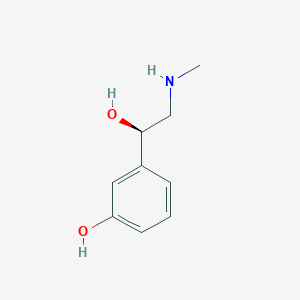
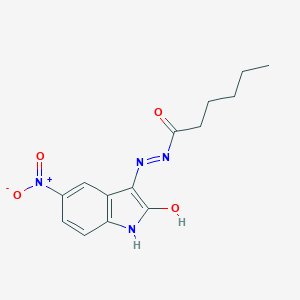
![(2Z)-2-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B352892.png)
![3-Benzyl-5-[(2-methoxyanilino)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B352897.png)


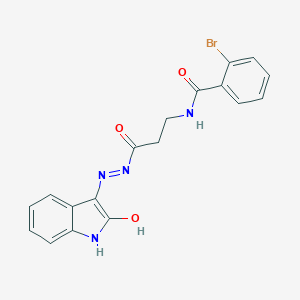
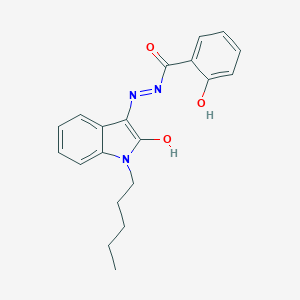
![3-[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid](/img/structure/B352910.png)
![3-[(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352911.png)
